molecular formula C25H17ClFN3S B11457989 4-[(2-chlorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2-chlorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11457989
M. Wt: 445.9 g/mol
InChI Key: OJJUNIAVRWAFRU-UHFFFAOYSA-N
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Description

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings The compound is substituted with various functional groups, including a 2-chlorophenylmethylsulfanyl group, a 3-fluorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the reaction to industrial levels. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may result in the removal of halogens or other substituents.

Scientific Research Applications

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent for treating various diseases.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE depends on its specific biological activity. If the compound exhibits anticancer activity, for example, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but different biological activities.

Uniqueness

The uniqueness of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C25H17ClFN3S

Molecular Weight

445.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H17ClFN3S/c26-22-12-5-4-9-18(22)15-31-25-23-21(17-7-2-1-3-8-17)14-30(24(23)28-16-29-25)20-11-6-10-19(27)13-20/h1-14,16H,15H2

InChI Key

OJJUNIAVRWAFRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC4=CC=CC=C4Cl)C5=CC(=CC=C5)F

Origin of Product

United States

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